ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the triazatricyclo scaffold: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butyl group: This step may involve alkylation reactions.
Incorporation of the 2-chlorobenzoyl group: This can be done through acylation reactions.
Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and imination reactions.
Esterification to form the ethyl carboxylate: This final step involves esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-butyl-6-benzoyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H23ClN4O4 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H23ClN4O4/c1-3-5-13-30-21-17(24(32)29-14-9-8-12-20(29)27-21)15-18(25(33)34-4-2)22(30)28-23(31)16-10-6-7-11-19(16)26/h6-12,14-15H,3-5,13H2,1-2H3 |
InChI Key |
LVGDDAHZNRAXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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